

A Deep Dive into Macrocyclic Lactones: Structural Distinctions Between Milbemycin Oxime and Avermectins

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Compound of Interest

Compound Name: *Milbemycinoxime*

Cat. No.: *B13129905*

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Executive Summary

Milbemycin oxime and avermectins represent two pivotal classes of macrocyclic lactones, broad-spectrum antiparasitic agents with significant applications in veterinary and human medicine, as well as agriculture. While sharing a common 16-membered macrocyclic lactone core and a similar mode of action, key structural distinctions, primarily at the C13 position of the macrocyclic ring, lead to differences in their biosynthetic origins, physicochemical properties, and biological activity profiles. This technical guide provides an in-depth exploration of these differences, offering a comparative analysis of their chemical structures, biosynthetic pathways, and structure-activity relationships. Furthermore, this document outlines detailed experimental protocols for their synthesis and biological evaluation, and presents quantitative data to facilitate a comprehensive understanding for researchers and professionals in the field.

Core Structural Differences

The fundamental structural variance between milbemycins and avermectins lies in the substituent at the C13 position of the macrolide ring. Avermectins are glycosylated, featuring a disaccharide moiety (a bisoleandroxyloxy group) at this position, whereas milbemycins are aglycones, possessing a hydrogen or a simple alkyl group at C13.^{[1][2]} Milbemycin oxime, a semi-synthetic derivative of the natural milbemycins A3 and A4, is further distinguished by the

presence of a C5-oxime functional group, introduced through chemical modification.^[3] This modification enhances its biological activity.^[4]

Comparative Physicochemical and Biological Properties

The structural dissimilarities between milbemycin oxime and avermectins translate into distinct physicochemical and biological characteristics. The glycosylation of avermectins generally influences their polarity and pharmacokinetic profiles. The following tables summarize key quantitative data for milbemycin oxime and a representative avermectin, ivermectin (a derivative of avermectin B1).

Table 1: Physicochemical Properties

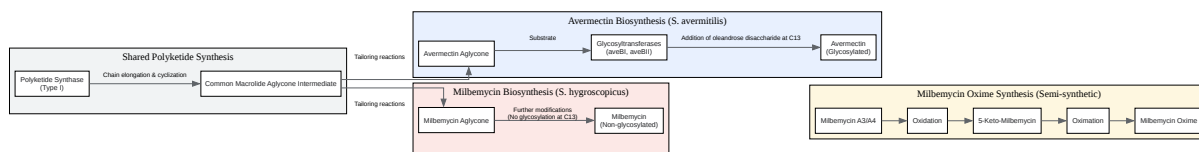
Property	Milbemycin Oxime (A4/A3 mixture)	Ivermectin (H2B1a/H2B1b mixture)
Molecular Formula	C32H45NO7 (A4) / C31H43NO7 (A3)	C48H74O14 (H2B1a) / C47H72O14 (H2B1b)
Molecular Weight	555.7 g/mol (A4) / 541.7 g/mol (A3) ^[5]	875.1 g/mol (H2B1a) / 861.1 g/mol (H2B1b)
Appearance	White to light yellow powder ^[5]	White to yellowish-white crystalline powder
Solubility	Sparingly soluble in DMSO ^[5]	Practically insoluble in water, soluble in methanol and methylene chloride
Melting Point	169.6-177.4 °C ^[6]	~155 °C

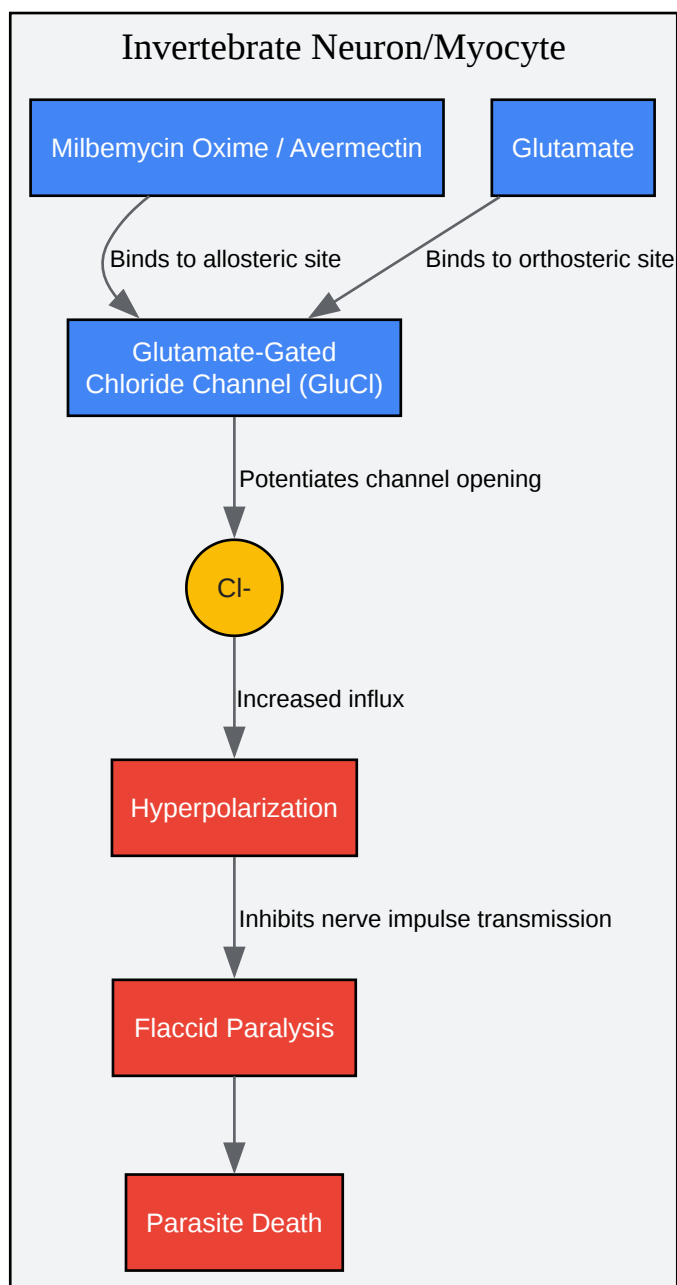
Table 2: Biological Activity and Toxicity

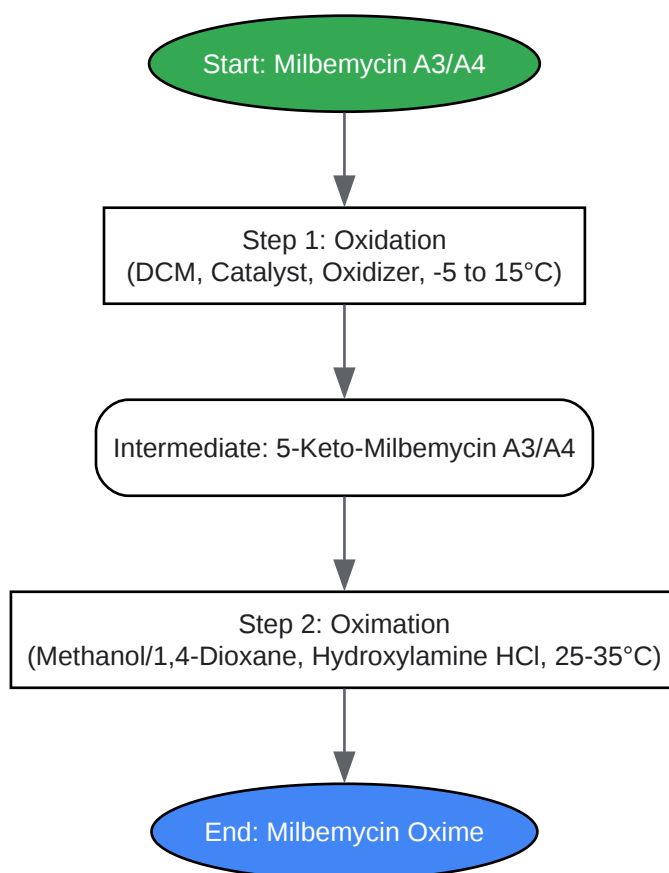
Parameter	Milbemycin Oxime	Ivermectin
Therapeutic Dose (Dogs, heartworm prevention)	0.5 mg/kg[3]	0.006 mg/kg
Efficacy against certain resistant heartworm strains	Can be less effective in single doses[1]	Can be less effective in single doses[1]
LD50 (Oral, Mice)	1000-1500 mg/kg[6]	25 mg/kg
Affinity for P-glycoprotein	Lower affinity suggested[3]	High affinity[7]

Biosynthesis: A Tale of Two Pathways

Milbemycins and avermectins originate from different species of soil-dwelling actinomycetes. Milbemycins are produced by *Streptomyces hygroscopicus* or *Streptomyces bingchenggensis*, while avermectins are fermentation products of *Streptomyces avermitilis*.^{[2][8]} Their biosynthetic pathways, while sharing the core polyketide synthesis machinery for the macrolide ring, diverge in the subsequent modification steps, particularly glycosylation.







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References

- 1. Milbemycin A3 oxime | C₃₁H₄₃NO₇ | CID 20056432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Natural Product as Avermectins and Milbemycins for Agriculture Perspectives | Semantic Scholar [semanticscholar.org]
- 3. Toxicology of Avermectins and Milbemycins (Macrocyclic Lactones) and the Role of P-Glycoprotein in Dogs and Cats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. A high-throughput assay for modulators of ligand-gated chloride channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Milbemycin oxime CAS#: 129496-10-2 [m.chemicalbook.com]
- 7. Interaction of macrocyclic lactones with P-glycoprotein: structure-affinity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
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